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Compound of Interest

Compound Name: 2-Chlorophenyl cyclohexyl ketone

CAS No.: 58139-10-9

Cat. No.: B1612742

Get Quote

Target Audience: Researchers, analytical chemists, and drug development professionals.

Document Type: Technical Guide & Analytical Whitepaper

Executive Summary & Chemical Identity
2-Chlorophenyl cyclohexyl ketone (CAS: 58139-10-9) is a sterically hindered arylcyclohexyl

ketone that functions as a critical intermediate in the synthesis of complex pharmaceuticals and

arylcyclohexylamine derivatives. Because it serves as a foundational building block in multi-

step syntheses, understanding its thermodynamic behavior is non-negotiable for optimizing

reaction temperatures, designing distillation protocols, and ensuring long-term storage stability.

At standard temperature and pressure, the compound presents as a colorless oil[1].

Quantitative Thermodynamic Profile
The following table summarizes the baseline thermodynamic and physical constants required

for process chemistry scaling.
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Property Value Method / Condition

CAS Number 58139-10-9 Standard Registry[1]

Molecular Formula C13H15ClO Elemental Analysis[1]

Molecular Weight 222.71 g/mol Calculated[2]

Physical State (20 °C) Colorless oil Visual / Organoleptic[1]

Boiling Point ~174 °C Standard Pressure[3]

Storage Temperature 2-8 °C
Inert atmosphere

recommended[2]

Causality Insight: The relatively high boiling point (174 °C) is driven by the significant molecular

weight and the dipole-dipole interactions of the ketone carbonyl group[3]. However, the steric

bulk of the adjacent cyclohexyl and 2-chlorophenyl rings prevents the highly ordered crystal

lattice formation required for solidification at room temperature, explaining its state as an oil[1].

Mechanistic Synthesis & Reaction Thermodynamics
The synthesis of 2-Chlorophenyl cyclohexyl ketone is typically achieved via a nucleophilic

Grignard addition. The thermodynamic driving force of this reaction is the formation of a highly

stable ketone following the acidic hydrolysis of a high-energy metallo-imine intermediate.
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Caption: Grignard-based synthetic pathway for 2-Chlorophenyl cyclohexyl ketone.

Causality Insight: The Grignard addition is highly exothermic. Maintaining the initial reaction at

0 °C is not merely procedural; it thermodynamically favors the 1,2-addition over potential side

reactions. By keeping the kinetic energy of the system below the activation energy threshold of

competing pathways, the yield of the target imine intermediate is maximized.

Experimental Protocols for Thermodynamic
Characterization
To empirically validate the thermodynamic properties (such as the specific heat capacity, Cp​,

and boiling point) of 2-Chlorophenyl cyclohexyl ketone, researchers must employ rigorously

controlled thermal analysis workflows.
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Caption: Workflow for thermodynamic characterization using DSC and TGA.

Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the specific heat capacity ( Cp​) and verify the absence of polymorph

transitions in the sub-ambient range.

Calibration (Self-Validation): Run a high-purity sapphire standard and an empty aluminum

pan blank to establish a baseline. This ensures that any instrumental

endothermic/exothermic drift is mathematically subtracted, validating the instrument's

thermal resistance.
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Sample Preparation: Accurately weigh 5.0 - 10.0 mg of the colorless oil[1] into a hermetically

sealed aluminum pan.

Causality Insight: The hermetic seal is critical. If the sample volatilizes during heating, the

endothermic heat of vaporization will overlap with the heat capacity measurements,

artificially skewing the thermodynamic profile.

Thermal Cycling: Equilibrate at -50 °C. Ramp the temperature at 10 °C/min to 50 °C under a

dry nitrogen purge (50 mL/min).

Data Analysis: Integrate the heat flow curve to calculate Cp​. The absence of sharp

endothermic peaks confirms the compound remains a stable oil within this operational range.

Protocol B: Thermogravimetric Analysis (TGA)
Objective: Precisely map the boiling point and thermal decomposition onset.

Baseline Establishment: Tare a platinum pan.

Causality Insight: Platinum is chosen over standard alumina to maximize thermal

conductivity. This eliminates temperature gradients, ensuring the sample temperature

exactly matches the furnace thermocouple reading.

Loading: Load 15.0 mg of 2-Chlorophenyl cyclohexyl ketone.

Dynamic Heating: Heat from 25 °C to 300 °C at a rate of 5 °C/min under a nitrogen

atmosphere.

Derivative Thermogravimetry (DTG): Plot the first derivative of the weight loss curve. The

peak maximum of the DTG curve correlates with the maximum rate of vaporization,

empirically confirming the boiling point near 174 °C[3].

Applications in Drug Development
In medicinal chemistry, the thermodynamic stability of 2-Chlorophenyl cyclohexyl ketone is

heavily leveraged during high-temperature amination reactions. When synthesizing complex

arylcyclohexylamines, the ketone must withstand elevated temperatures without undergoing

retro-aldol-type cleavages or thermal degradation. The strict storage recommendation of 2-8
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°C[2] is implemented to minimize slow oxidative degradation of the cyclohexyl ring or photo-

induced halogen cleavage over extended periods, preserving the 97% purity standard required

for pharmaceutical intermediates[1].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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